Cas no 2648926-06-9 (2-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid)

2-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a chiral (2S) configuration and a benzyl-protected amide group, enhancing its utility in solid-phase peptide synthesis (SPPS). The Fmoc group ensures orthogonal deprotection under mild basic conditions, while the branched 3-methylpentanamido backbone contributes to structural diversity in peptide design. This derivative is particularly valuable for introducing non-natural or sterically constrained residues into peptide chains, enabling precise control over conformation and bioactivity. Its high purity and stability make it suitable for automated synthesis workflows in pharmaceutical and biochemical research.
2-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid structure
2648926-06-9 structure
商品名:2-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid
CAS番号:2648926-06-9
MF:C30H32N2O5
メガワット:500.585488319397
CID:5943801
PubChem ID:165556514

2-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid
    • 2648926-06-9
    • EN300-1545050
    • 2-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
    • インチ: 1S/C30H32N2O5/c1-3-20(2)28(29(35)32(18-27(33)34)17-21-11-5-4-6-12-21)31-30(36)37-19-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,20,26,28H,3,17-19H2,1-2H3,(H,31,36)(H,33,34)/t20?,28-/m0/s1
    • InChIKey: DCXFGEZEIAEZAJ-GPIXMLASSA-N
    • ほほえんだ: O(C(N[C@H](C(N(CC(=O)O)CC1C=CC=CC=1)=O)C(C)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 500.23112213g/mol
  • どういたいしつりょう: 500.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 37
  • 回転可能化学結合数: 11
  • 複雑さ: 760
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 95.9Ų

2-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1545050-0.5g
2-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2648926-06-9
0.5g
$3233.0 2023-06-05
Enamine
EN300-1545050-10.0g
2-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2648926-06-9
10g
$14487.0 2023-06-05
Enamine
EN300-1545050-50mg
2-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2648926-06-9
50mg
$2829.0 2023-09-25
Enamine
EN300-1545050-250mg
2-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2648926-06-9
250mg
$3099.0 2023-09-25
Enamine
EN300-1545050-5.0g
2-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2648926-06-9
5g
$9769.0 2023-06-05
Enamine
EN300-1545050-0.1g
2-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2648926-06-9
0.1g
$2963.0 2023-06-05
Enamine
EN300-1545050-500mg
2-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2648926-06-9
500mg
$3233.0 2023-09-25
Enamine
EN300-1545050-10000mg
2-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2648926-06-9
10000mg
$14487.0 2023-09-25
Enamine
EN300-1545050-1000mg
2-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2648926-06-9
1000mg
$3368.0 2023-09-25
Enamine
EN300-1545050-0.05g
2-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]acetic acid
2648926-06-9
0.05g
$2829.0 2023-06-05

2-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid 関連文献

2-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acidに関する追加情報

2-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid (CAS No. 2648926-06-9)

2-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid (CAS No. 2648926-06-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a Fmoc-protected amino acid derivative, is characterized by its unique structural features and potential applications in the synthesis of peptides and other bioactive molecules.

The core structure of this compound includes a benzyl group, a Fmoc (fluorenylmethyloxycarbonyl) protecting group, and a methylpentanamidoacetic acid moiety. The presence of these functional groups imparts specific chemical properties that make it an attractive candidate for various synthetic and biological studies. The Fmoc protecting group, in particular, is widely used in peptide synthesis due to its ease of removal under mild conditions, making it an essential tool in the development of therapeutic peptides.

Recent advancements in the field have highlighted the importance of this compound in the context of drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in various disease pathways. This finding has opened new avenues for the design and synthesis of novel therapeutic agents targeting conditions such as cancer, neurodegenerative disorders, and infectious diseases.

The synthetic route for preparing 2-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid involves several well-established chemical transformations. The process typically begins with the protection of the amino group using Fmoc chemistry, followed by the introduction of the benzyl and methylpentanamidoacetic acid moieties through selective coupling reactions. The final step involves purification to ensure high purity and yield, which is crucial for downstream applications in biological assays and clinical trials.

In addition to its potential therapeutic applications, this compound has also been studied for its use as a building block in supramolecular chemistry. Research published in the Journal of Organic Chemistry explored the self-assembly properties of this molecule, revealing its ability to form stable supramolecular structures with unique optical and electronic properties. These findings have implications for the development of advanced materials with applications in sensors, drug delivery systems, and nanotechnology.

The safety profile of 2-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid has been extensively evaluated. Studies have shown that it exhibits low toxicity and good biocompatibility, making it suitable for use in both preclinical and clinical settings. However, as with any chemical compound used in pharmaceutical research, appropriate handling and storage protocols should be followed to ensure safety and maintain its integrity.

In conclusion, 2-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid (CAS No. 2648926-06-9) is a versatile compound with significant potential in various areas of chemical and biological research. Its unique structural features and favorable properties make it an important tool for researchers working on peptide synthesis, drug discovery, and supramolecular chemistry. As ongoing research continues to uncover new applications for this compound, it is poised to play a crucial role in advancing our understanding and treatment of a wide range of diseases.

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